molecular formula C6H13N3O2 B14672992 Methyl [(dimethylhydrazinylidene)methyl]methylcarbamate CAS No. 51235-00-8

Methyl [(dimethylhydrazinylidene)methyl]methylcarbamate

Katalognummer: B14672992
CAS-Nummer: 51235-00-8
Molekulargewicht: 159.19 g/mol
InChI-Schlüssel: YNASDMBYSZJMJK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl [(dimethylhydrazinylidene)methyl]methylcarbamate is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a methyl group, a dimethylhydrazinylidene group, and a methylcarbamate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [(dimethylhydrazinylidene)methyl]methylcarbamate typically involves the reaction of dimethylhydrazine with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Dimethylhydrazine+Methyl isocyanateMethyl [(dimethylhydrazinylidene)methyl]methylcarbamate\text{Dimethylhydrazine} + \text{Methyl isocyanate} \rightarrow \text{this compound} Dimethylhydrazine+Methyl isocyanate→Methyl [(dimethylhydrazinylidene)methyl]methylcarbamate

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process may include the use of catalysts to enhance the reaction rate and yield. The product is then purified through various techniques such as distillation and crystallization to obtain a high-purity compound.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl [(dimethylhydrazinylidene)methyl]methylcarbamate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: It can be reduced under specific conditions to yield reduced forms.

    Substitution: The compound can participate in substitution reactions where one or more groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction may produce various reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Methyl [(dimethylhydrazinylidene)methyl]methylcarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl [(dimethylhydrazinylidene)methyl]methylcarbamate involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or by binding to specific receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methylcarbamate: A simpler carbamate compound with similar functional groups.

    Dimethylhydrazine: A related compound with a similar hydrazine group.

Uniqueness

Methyl [(dimethylhydrazinylidene)methyl]methylcarbamate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications that require specific reactivity and functionality.

Eigenschaften

CAS-Nummer

51235-00-8

Molekularformel

C6H13N3O2

Molekulargewicht

159.19 g/mol

IUPAC-Name

methyl N-[(dimethylhydrazinylidene)methyl]-N-methylcarbamate

InChI

InChI=1S/C6H13N3O2/c1-8(2)7-5-9(3)6(10)11-4/h5H,1-4H3

InChI-Schlüssel

YNASDMBYSZJMJK-UHFFFAOYSA-N

Kanonische SMILES

CN(C)N=CN(C)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.